molecular formula C25H27N3O2S B2980812 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide CAS No. 898452-46-5

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B2980812
CAS No.: 898452-46-5
M. Wt: 433.57
InChI Key: LJOBVPVLRRHHGR-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a synthetic organic compound that features an indoline, thiophene, and mesityloxalamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxalamide Linkage:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The indoline and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the indoline or thiophene rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indoline and thiophene rings could facilitate binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(indolin-1-yl)ethyl)-N2-mesityloxalamide
  • N1-(2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide
  • N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-benzoxalamide

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is unique due to the combination of indoline, thiophene, and mesityloxalamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOBVPVLRRHHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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